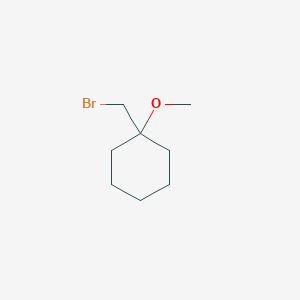

1-(Bromomethyl)-1-methoxycyclohexane

Description

Properties

IUPAC Name |

1-(bromomethyl)-1-methoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEDTANNGGHAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22690-23-9 | |

| Record name | 1-(bromomethyl)-1-methoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-1-methoxycyclohexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methoxycyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form methoxycyclohexene.

Oxidation: The methoxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

Elimination Reactions: Methoxycyclohexene.

Oxidation: Carbonyl compounds such as ketones or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a building block for synthesizing biologically active molecules. It can serve as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics. The bromomethyl group is particularly useful for further functionalization, allowing for the introduction of diverse functional groups that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 1-(Bromomethyl)-1-methoxycyclohexane can be synthesized to create compounds with significant anticancer properties. For instance, researchers have explored modifications to the methoxy group to optimize potency against specific cancer cell lines. This approach highlights the compound's versatility as a precursor in medicinal chemistry.

Organic Synthesis Applications

Reagent in Organic Reactions

1-(Bromomethyl)-1-methoxycyclohexane is utilized as a reagent in organic synthesis. Its bromine atom facilitates substitution reactions, making it valuable for creating complex organic compounds.

Table 1: Summary of Synthetic Reactions Involving 1-(Bromomethyl)-1-methoxycyclohexane

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles (e.g., amines) | Formation of amine derivatives |

| Coupling Reactions | Participates in coupling with aryl groups | Aryl-substituted products |

| Functional Group Transformation | Modifies functional groups (e.g., hydroxyl) | Enhanced reactivity |

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymerization processes, contributing to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Study: Development of Thermosetting Resins

Studies have shown that incorporating 1-(Bromomethyl)-1-methoxycyclohexane into resin formulations can improve cross-linking density, resulting in thermosetting polymers with superior performance characteristics compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the desired products. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can stabilize carbocations formed during the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS 1909336-04-4)

- Molecular Formula : C8H15BrO2S

- Molecular Weight : 255.17 g/mol

- Key Differences : Replaces the methoxy group with a methanesulfonyl (-SO2CH3) group.

- Reactivity/Applications : The electron-withdrawing sulfonyl group enhances the leaving-group ability of bromine, favoring nucleophilic substitutions. Widely used in pharmaceutical research for synthesizing drug candidates and advanced materials .

1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane (CAS 1247178-02-4)

- Molecular Formula : C10H19BrO

- Molecular Weight : 235.16 g/mol

- Key Differences : Incorporates an ethyl group at the 4-position.

Substituent Position and Electronic Effects

1-Bromo-3-methylcyclohexane (CAS 13905-48-1)

- Molecular Formula : C7H13Br

- Molecular Weight : 177.08 g/mol

- Key Differences : Lacks both the methoxy and additional methylene group.

- Reactivity/Applications : Simpler structure with bromine at the 1-position; primarily used as an alkylating agent in small-molecule synthesis .

(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a)

Structural and Reactivity Analysis

Electronic Effects

- Methoxy Group : The electron-donating methoxy group in 1-(Bromomethyl)-1-methoxycyclohexane stabilizes adjacent carbocations, facilitating SN1 reactions. In contrast, the methanesulfonyl group in its analog promotes SN2 mechanisms due to its electron-withdrawing nature .

- Bromine as a Leaving Group : Bromine’s polarizability makes it superior to chlorine or iodine in balancing reactivity and stability, a trait shared across brominated cyclohexanes .

Steric Considerations

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-1-methoxycyclohexane | Not Available | C8H15BrO | ~207.11 (estimated) | -CH2Br, -OCH3 | Synthetic intermediates |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | 1909336-04-4 | C8H15BrO2S | 255.17 | -CH2Br, -SO2CH3 | Pharmaceuticals, Materials |

| 1-Bromo-3-methylcyclohexane | 13905-48-1 | C7H13Br | 177.08 | -Br | Alkylating agent |

| 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane | 1247178-02-4 | C10H19BrO | 235.16 | -CH2Br, -OCH3, -C2H5 | Selective alkylation |

Biological Activity

1-(Bromomethyl)-1-methoxycyclohexane is a halogenated organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrO

- Molecular Weight : 195.09 g/mol

- IUPAC Name : 1-(Bromomethyl)-1-methoxycyclohexane

- CAS Number : 291048

Synthesis

The synthesis of 1-(Bromomethyl)-1-methoxycyclohexane typically involves the bromomethylation of 1-methoxycyclohexane using bromomethyl ether or similar reagents under acidic conditions. This reaction can be optimized for yield and purity through various methods, including solvent choice and temperature control.

Antimicrobial Properties

Research indicates that 1-(Bromomethyl)-1-methoxycyclohexane exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The compound has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary studies suggest it may induce apoptosis in certain cancer cells, although further research is necessary to elucidate the specific pathways involved.

The biological activity of 1-(Bromomethyl)-1-methoxycyclohexane is believed to involve several mechanisms:

- Cell Membrane Disruption : The bromine atom may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism, though the exact targets remain to be identified.

Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various halogenated compounds, including 1-(Bromomethyl)-1-methoxycyclohexane. The results demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of 1-(Bromomethyl)-1-methoxycyclohexane were assessed on human breast cancer cell lines. The compound exhibited IC values in the low micromolar range, suggesting promising anticancer activity.

Q & A

Q. What are the standard synthetic routes for 1-(Bromomethyl)-1-methoxycyclohexane, and what reaction conditions optimize yield?

Answer: The synthesis typically involves bromination of 1-methoxycyclohexane derivatives. Key methods include:

- Substitution reactions using NaBH₄ or LiAlH₄ as reducing agents with brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions .

- Electrophilic addition to cyclohexene precursors, where bromomethyl groups are introduced via radical-initiated pathways or catalytic systems (e.g., NBS/light) .

Optimal conditions require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and solvent systems like THF or DCM. Yields range from 60–85%, depending on purity of starting materials and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) identify methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups. The methoxy proton resonates at δ 3.2–3.4 ppm, while bromomethyl protons appear as a singlet at δ 3.5–3.7 ppm .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 177 for [M]⁺) confirm molecular weight and purity .

- IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate functional groups .

Q. What are the critical safety protocols for handling 1-(Bromomethyl)-1-methoxycyclohexane in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for large-scale reactions .

- Ventilation : Conduct reactions in fume hoods or well-ventilated areas to avoid inhalation of vapors (P261, P271) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and bromomethyl groups influence regioselectivity in further functionalization?

Answer:

- Steric Effects : The methoxy group at the 1-position creates steric hindrance, directing electrophilic attacks to the less hindered equatorial position. For example, nucleophilic substitution (Sₙ2) at the bromomethyl group is slower due to adjacent cyclohexane ring rigidity .

- Electronic Effects : The electron-donating methoxy group deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the electron-withdrawing bromomethyl group enhances susceptibility to elimination reactions (e.g., E2 with KOtBu) .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Answer: Discrepancies often arise from:

- Catalyst Purity : Trace metals (e.g., Pd in Suzuki couplings) can alter yields. Use rigorously purified catalysts or chelating agents .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Validate solvent choice via control experiments .

- Moisture Sensitivity : Hydrolysis of the bromomethyl group to methanol can occur. Ensure anhydrous conditions via molecular sieves or distillation .

Replicate reactions under standardized conditions (e.g., inert atmosphere, fixed temperature) and report detailed procedural variables .

Q. What strategies enable regioselective functionalization of 1-(Bromomethyl)-1-methoxycyclohexane for complex molecule synthesis?

Answer:

- Directed C-H Activation : Use transition-metal catalysts (e.g., Pd or Ru) with directing groups (e.g., pyridine) to functionalize specific positions .

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a TMS ether) to isolate reactivity at the bromomethyl site .

- Radical Pathways : Employ AIBN or UV light to generate bromomethyl radicals for controlled cyclopropanation or polymer grafting .

Data Gaps and Validation

Q. How should researchers address the lack of ecological toxicity data for this compound?

Answer:

- Read-Across Analysis : Compare with structurally similar brominated alkanes (e.g., cyclohexylmethyl bromide) to predict biodegradability and bioaccumulation potential .

- In Silico Modeling : Use QSAR tools (e.g., EPA EPI Suite) to estimate LC₅₀ or EC₅₀ values for aquatic organisms .

- Experimental Validation : Conduct acute toxicity assays (e.g., Daphnia magna OECD 202) and report results in peer-reviewed literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.